molecular formula C10H22N2O B13243664 4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol

4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol

Cat. No.: B13243664
M. Wt: 186.29 g/mol
InChI Key: JPDWLWUVXCHAGA-UHFFFAOYSA-N
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Description

4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an aminopropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethylpiperidin-4-one with 1-aminopropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Its effects on neurotransmitter systems, such as dopamine and serotonin, are of particular interest in neurological research.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminopropan-2-yl)-2-fluorophenol: A compound with similar structural features but different functional groups.

    1,3-Dimethylpiperidin-4-one: A precursor in the synthesis of 4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol.

    Pyrrolidine derivatives: Compounds with a similar nitrogen-containing ring structure.

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets and undergo diverse chemical reactions makes it a valuable compound in scientific research.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-(1-aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C10H22N2O/c1-8(6-11)10(13)4-5-12(3)7-9(10)2/h8-9,13H,4-7,11H2,1-3H3

InChI Key

JPDWLWUVXCHAGA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C(C)CN)O)C

Origin of Product

United States

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